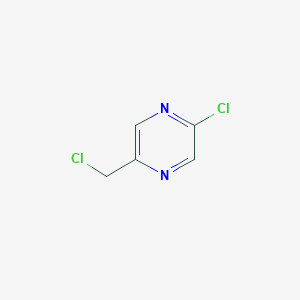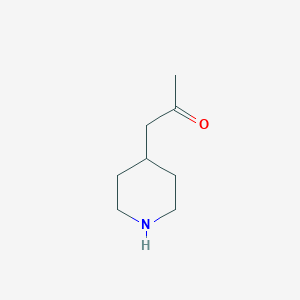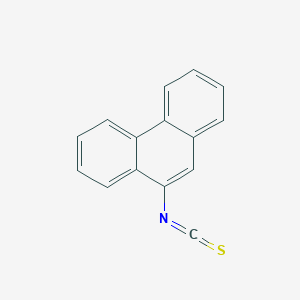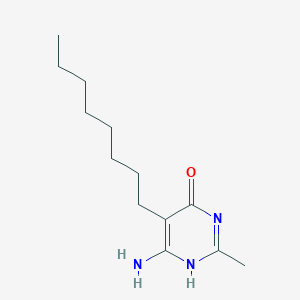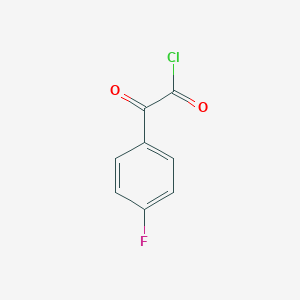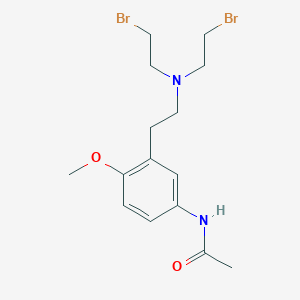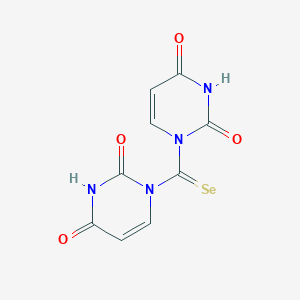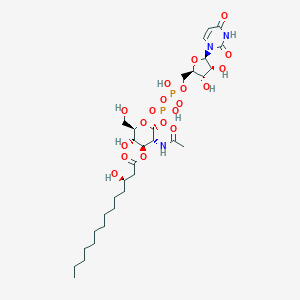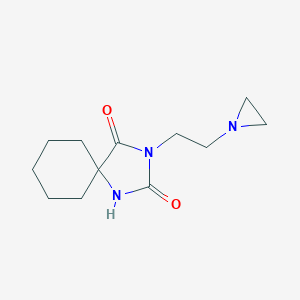
Spirohydantoin aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spirohydantoin aziridine is a heterocyclic organic compound that has been studied extensively due to its potential applications in the field of medicinal chemistry. This compound has a unique spirocyclic structure that makes it an attractive target for drug development.
Mecanismo De Acción
The mechanism of action of spirohydantoin aziridine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes.
Efectos Bioquímicos Y Fisiológicos
Spirohydantoin aziridine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit cell division in cancer cells. Additionally, it has been shown to disrupt the cell membranes of bacteria and viruses, leading to their death. In animal studies, it has been shown to have low toxicity and good pharmacokinetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of spirohydantoin aziridine is its broad-spectrum activity against cancer cells, bacteria, and viruses. Additionally, it has low toxicity and good pharmacokinetic properties, making it a potential candidate for drug development. However, one limitation of this compound is its relatively low potency compared to other anticancer agents. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its activity.
Direcciones Futuras
There are several future directions for the study of spirohydantoin aziridine. One direction is the optimization of its activity against cancer cells, bacteria, and viruses. This could involve the synthesis of analogs with improved potency and selectivity. Another direction is the development of spirohydantoin aziridine-based drug delivery systems, such as nanoparticles or liposomes. Finally, the study of the mechanism of action of spirohydantoin aziridine could lead to the identification of new targets for drug development.
Métodos De Síntesis
The synthesis of spirohydantoin aziridine can be achieved through a variety of methods. One common method involves the reaction of 2,4-dioxoimidazolidine with an appropriate aziridine. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. Another method involves the reaction of a hydantoin derivative with an aziridine in the presence of a base, such as sodium hydroxide.
Aplicaciones Científicas De Investigación
Spirohydantoin aziridine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have activity against a variety of different types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to have activity against bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Propiedades
Número CAS |
102234-07-1 |
|---|---|
Nombre del producto |
Spirohydantoin aziridine |
Fórmula molecular |
C12H19N3O2 |
Peso molecular |
237.3 g/mol |
Nombre IUPAC |
3-[2-(aziridin-1-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C12H19N3O2/c16-10-12(4-2-1-3-5-12)13-11(17)15(10)9-8-14-6-7-14/h1-9H2,(H,13,17) |
Clave InChI |
YXDMBBDFYLRLKK-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCN3CC3 |
SMILES canónico |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCN3CC3 |
Otros números CAS |
102234-07-1 |
Sinónimos |
SHAZ spirohydantoin aziridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



